![molecular formula C18H24ClN3O B14255970 (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone CAS No. 185223-24-9](/img/structure/B14255970.png)
(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azabicyclo[222]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the bicyclic structure with the piperazine derivative using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.
Medicine
Pharmaceutical research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism by which (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-bromophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, thereby affecting its pharmacological profile.
Propriétés
Numéro CAS |
185223-24-9 |
|---|---|
Formule moléculaire |
C18H24ClN3O |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-2-yl-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24ClN3O/c19-15-3-1-2-4-16(15)21-9-11-22(12-10-21)18(23)17-13-14-5-7-20(17)8-6-14/h1-4,14,17H,5-13H2 |
Clé InChI |
PXTKHCNVWKVULL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



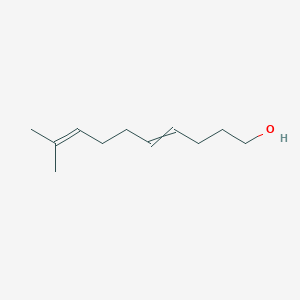

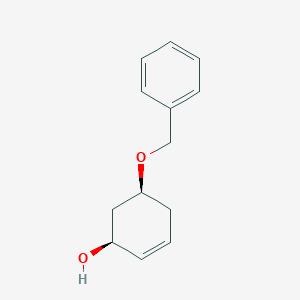
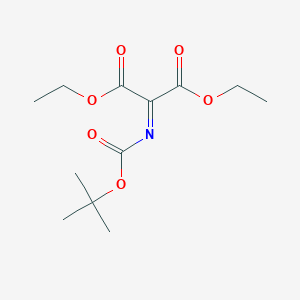

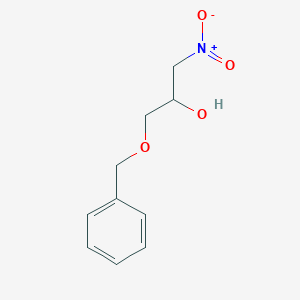

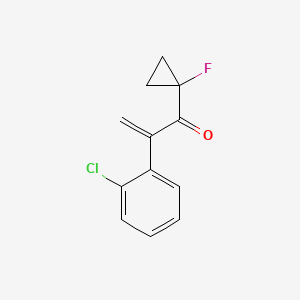
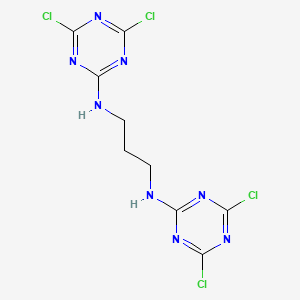

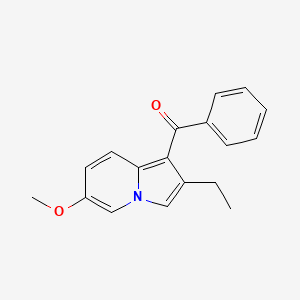
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
